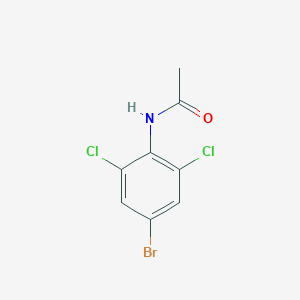

N-(4-Bromo-2,6-dichlorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-bromo-2,6-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEHCDVPBFIQSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504658 |

Source

|

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13953-09-8 |

Source

|

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(4-Bromo-2,6-dichlorophenyl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Handling of N-(4-Bromo-2,6-dichlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic amide of significant interest to researchers in synthetic and medicinal chemistry. While not extensively characterized in public literature, its structural relationship to known bioactive scaffolds warrants a detailed examination. This document consolidates available data on its precursor, 4-Bromo-2,6-dichloroaniline, and provides expert-driven predictions and protocols for its synthesis, characterization, and handling. The guide is structured to deliver actionable insights for laboratory applications, covering physicochemical properties, a robust synthetic pathway, detailed analytical methodologies, and critical safety protocols. It serves as a foundational resource for professionals engaged in drug discovery, chemical process development, and materials science.

Compound Identification and Overview

This compound belongs to the class of N-aryl acetamides, compounds frequently utilized as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of multiple halogen substituents on the phenyl ring significantly influences its reactivity and physicochemical properties. Its precursor, 4-Bromo-2,6-dichloroaniline, is a known reagent in the preparation of GABA receptor antagonist insecticides, suggesting that this compound may serve as a valuable building block for novel agrochemicals or therapeutic agents[1].

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 13953-09-8 | [2][3] |

| Molecular Formula | C₈H₆BrCl₂NO | - |

| Molecular Weight | 298.95 g/mol | - |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl | - |

| InChI Key | Not publicly available | - |

Physicochemical Properties

Experimental data for this compound is sparse. The properties below are a combination of available information and predictions based on its structure and data from analogous compounds.

| Property | Predicted/Observed Value | Rationale/Notes |

| Physical State | Solid (crystalline powder) | Typical for acetanilides of this molecular weight. |

| Melting Point | > 150 °C (Predicted) | The melting point of the precursor aniline is 83-87 °C[4]. Acylation typically increases the melting point due to increased molecular weight and potential for hydrogen bonding. |

| Solubility | Soluble in acetone, ethyl acetate, dichloromethane. Sparingly soluble in alcohols. Insoluble in water. | The nonpolar, halogenated aromatic ring dominates the molecule's character, favoring solubility in organic solvents. The amide group provides minimal aqueous solubility. |

| Stability | Stable under normal laboratory conditions. | Store in a cool, dry, well-ventilated place away from strong oxidizing agents[3]. |

Synthesis and Purification

The most direct and logical synthesis of this compound is through the N-acetylation of its corresponding aniline precursor, 4-Bromo-2,6-dichloroaniline. This is a standard transformation in organic synthesis. The acetyl group can serve as a protecting group for the amine, modulating its reactivity and directing subsequent electrophilic aromatic substitution, although the ring is already heavily substituted.

Synthetic Workflow

The workflow involves a single-step acylation followed by purification. Acetic anhydride is a suitable, cost-effective acetylating agent, and the reaction can be catalyzed by a small amount of acid or run neat.

Detailed Experimental Protocol: Synthesis

This protocol is a standard procedure for N-acetylation and should be adapted and optimized.

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Bromo-2,6-dichloroaniline (e.g., 5.0 g, 1 eq.).

-

Reagent Addition: Add acetic anhydride (e.g., 1.5 eq.) to the flask, followed by a catalytic amount of glacial acetic acid (e.g., 10 mL).

-

Reaction: Heat the reaction mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (e.g., 200 mL) while stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and anhydride.

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification Protocol: Recrystallization

-

Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a hot solvent in which the compound is soluble (e.g., ethanol).

-

Dissolution: Heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Crystallization: Slowly add a co-solvent in which the compound is poorly soluble (e.g., water) dropwise until the solution becomes slightly turbid.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: A singlet is expected for the two equivalent aromatic protons (H-3 and H-5) in the approximate range of δ 7.5-7.8 ppm. The symmetry of the substitution pattern leads to this equivalence.

-

Amide Proton (N-H): A broad singlet is expected between δ 7.5-8.5 ppm. Its chemical shift can be concentration-dependent and it may exchange with D₂O.

-

Methyl Protons (CH₃): A sharp singlet corresponding to the three acetyl protons is expected around δ 2.1-2.3 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): Expected in the range of δ 168-170 ppm.

-

Aromatic Carbons: Four distinct signals are expected. The carbon bearing the amide group (C-1) would be around δ 135-140 ppm. The carbons bearing chlorine (C-2, C-6) would be shifted to a similar range. The carbon bearing bromine (C-4) would be downfield, while the carbons bearing hydrogen (C-3, C-5) would be the most upfield of the aromatic signals.

-

Methyl Carbon (CH₃): A signal is expected around δ 24-25 ppm.

-

Infrared (IR) Spectroscopy

Based on spectra of related acetanilides, the following key absorption bands are predicted[9]:

-

N-H Stretch: A sharp to medium peak around 3250-3300 cm⁻¹.

-

Aromatic C-H Stretch: Weak peaks just above 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is a highly characteristic peak.

-

N-H Bend (Amide II): A medium to strong band around 1530-1550 cm⁻¹.

-

Aromatic C=C Stretch: Medium peaks in the 1450-1600 cm⁻¹ region.

-

C-X (Halogen) Stretch: Absorptions for C-Cl and C-Br bonds will appear in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a complex molecular ion peak cluster due to the isotopic distribution of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peaks in this cluster would be at m/z values corresponding to the combination of the most abundant isotopes.

-

Fragmentation: A prominent fragment would be expected from the loss of the ketene molecule (CH₂=C=O) from the molecular ion, resulting in a fragment corresponding to the 4-bromo-2,6-dichloroaniline cation. Another likely fragmentation is the cleavage of the C-N bond to produce an acylium ion [CH₃CO]⁺ at m/z 43.

Analytical Workflow: HPLC Purity Assessment

High-Performance Liquid Chromatography is the standard method for assessing the purity of such compounds.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, the hazards can be inferred from related halogenated acetanilides[10][11][12]. It should be handled as a hazardous chemical by trained personnel only.

| Hazard Class | GHS Statements |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

-

Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing[11].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3].

References

- CymitQuimica. (2024). Safety Data Sheet for 2-acetamido-N-(2-benzoyl-4-bromophenyl)acetamide.

- The Royal Society of Chemistry. (n.d.). Supporting information for a related publication.

- Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.

- Fisher Scientific. (2025). Safety Data Sheet for 4'-Bromoacetanilide.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for Acetamide, N-(4-bromophenyl)-.

- Thermo Fisher Scientific. (2016). Safety Data Sheet for N1-(4-Bromo-2-chlorophenyl)acetamide.

- Sigma-Aldrich. (2025). Safety Data Sheet for 4-Bromoacetanilide.

- PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information.

- AbacipharmTech. (n.d.). This compound.

- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-2,2-dichloro-. NIST Chemistry WebBook.

- PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. National Center for Biotechnology Information.

- PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide. National Center for Biotechnology Information.

- ChemicalBook. (2025). 4-Bromo-2,6-dichloroaniline.

- Royal Society of Chemistry. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information.

- HENAN NEW BLUE CHEMICAL CO.,LTD. (n.d.). Acetamide, N-(4-bromo-2-chlorophenyl)-.

- Organic Syntheses. (n.d.). Acetamide, N-bromo-.

- NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 4-Bromo-2,6-dichloroaniline 97%.

- PubChem. (n.d.). 4-Bromo-2,6-dichloroaniline. National Center for Biotechnology Information.

- Fisher Scientific. (n.d.). 4-Bromo-2,6-dichloroaniline, 98%.

- NIST. (n.d.). IR Spectrum of Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook.

- PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. National Center for Biotechnology Information.

- SIELC Technologies. (2018). Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column.

- AKSci. (2025). 13953-09-8 this compound.

- PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information.

- ResearchGate. (2025). Synthesis of bromo substituted-4-biphenyl acetamide derivatives.

- PubChem. (n.d.). N-Bromoacetamide. National Center for Biotechnology Information.

- Benchchem. (2025). Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

- SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-.

- Oakwood Chemical. (n.d.). N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide.

- Benchchem. (n.d.). N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide.

- IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

- Sigma-Aldrich. (n.d.). N-(4-Bromo-2-chlorophenyl)acetamide.

- ResearchGate. (2021). Comparison between experimental infrared spectrum of acetamide and....

- SpectraBase. (n.d.). Acetamide, N-(6-bromo-3,4-dihydro-4-hydroxy-2H-1-benzopyran-3-yl)-, cis-.

- SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide.

- PubChem. (n.d.). N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide. National Center for Biotechnology Information.

- BLD Pharm. (n.d.). 1940-31-4|N-(2-Bromo-4,5-dichlorophenyl)acetamide.

Sources

- 1. 4-Bromo-2,6-dichloroaniline | 697-88-1 [chemicalbook.com]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. 13953-09-8 this compound AKSci 9291CT [aksci.com]

- 4. 4-Bromo-2,6-dichloroaniline 97 697-88-1 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to N-(4-Bromo-2,6-dichlorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromo-2,6-dichlorophenyl)acetamide, bearing the CAS Number 13953-09-8, is a halogenated aromatic amide of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom and two chlorine atoms on the phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and safe handling of this compound. Furthermore, it delves into the compound's applications as a building block in drug discovery and outlines robust analytical methodologies for its characterization and quality control.

Introduction and Scientific Context

Halogenated anilides, such as this compound, represent a critical class of intermediates in the synthesis of biologically active compounds. The presence of multiple halogen substituents significantly influences the electronic properties and lipophilicity of the molecule, thereby impacting its reactivity and the physiological properties of its derivatives. The acetamido group serves as a protecting group for the aniline nitrogen, modulating its reactivity and allowing for selective transformations at other positions on the aromatic ring. This strategic protection is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision.

The specific arrangement of a bromine atom at the 4-position and chlorine atoms at the 2- and 6-positions of the phenyl ring in this compound provides multiple synthetic handles for further functionalization. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This makes the title compound a valuable precursor for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.

| Property | Value | Source(s) |

| CAS Number | 13953-09-8 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrCl₂NO | [2] |

| Molecular Weight | 282.95 g/mol | [2] |

| IUPAC Name | This compound | |

| Appearance | Expected to be a solid | |

| Melting Point | Estimated based on related isomers (e.g., 151 °C for n-(4-bromo-2-chlorophenyl)acetamide) | [5] |

| Boiling Point | Estimated based on related isomers (e.g., 418.46 °C for n-(4-bromo-2-chlorophenyl)acetamide) | [5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | [6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available 2,6-dichloroaniline. The first step involves the selective bromination of 2,6-dichloroaniline to yield 4-bromo-2,6-dichloroaniline. The subsequent step is the acetylation of the amino group of 4-bromo-2,6-dichloroaniline.

Synthesis of the Precursor: 4-Bromo-2,6-dichloroaniline

The precursor, 4-Bromo-2,6-dichloroaniline (CAS: 697-88-1), can be synthesized from 2,6-dichloroaniline via electrophilic bromination. The directing effects of the amino and chloro groups favor substitution at the para position to the amino group.

Caption: Synthesis of 4-Bromo-2,6-dichloroaniline.

Experimental Protocol: Acetylation of 4-Bromo-2,6-dichloroaniline

This protocol describes the acetylation of 4-bromo-2,6-dichloroaniline using acetic anhydride. The reaction introduces an acetyl group to the nitrogen atom, forming the desired this compound. This procedure is adapted from standard acetylation methods for anilines.[7][8]

Materials:

-

4-Bromo-2,6-dichloroaniline

-

Acetic anhydride

-

Glacial acetic acid (optional, as solvent)

-

Sodium acetate (for reactions in aqueous media)

-

Hydrochloric acid (for reactions in aqueous media)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-bromo-2,6-dichloroaniline in a suitable solvent. For a laboratory-scale synthesis, glacial acetic acid can be used. Alternatively, for a more environmentally friendly approach, the aniline can be suspended in water and dissolved by the addition of concentrated hydrochloric acid.[7]

-

Acetylation: To the stirred solution, slowly add a slight molar excess of acetic anhydride. If the reaction is conducted in an aqueous acidic solution, a solution of sodium acetate in water should be added immediately after the acetic anhydride to buffer the reaction mixture.[7]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion of the reaction, the mixture is poured into ice-cold water with vigorous stirring. The this compound will precipitate as a solid.

-

Filtration and Washing: The solid product is collected by vacuum filtration and washed with cold water to remove any remaining acid and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.

Caption: Acetylation of 4-Bromo-2,6-dichloroaniline.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the acetamido group.

-

Aromatic Protons (Ar-H): The two protons on the phenyl ring are chemically equivalent and are expected to appear as a singlet in the aromatic region (typically δ 7.0-8.0 ppm).

-

Amide Proton (N-H): The amide proton will likely appear as a broad singlet, typically downfield (δ 8.0-9.5 ppm), due to hydrogen bonding and quadrupole broadening from the nitrogen atom.

-

Acetyl Protons (CH₃): The three protons of the methyl group of the acetyl moiety will appear as a sharp singlet, typically in the upfield region (δ 2.0-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 168-172 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the phenyl ring will show distinct signals in the aromatic region (δ 110-140 ppm). The carbons bearing the halogen substituents will be shifted downfield.

-

Acetyl Carbon (CH₃): The methyl carbon of the acetyl group will appear in the upfield region, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3250-3350 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

-

C=O Stretch (Amide I band): A strong absorption band in the region of 1660-1690 cm⁻¹ due to the carbonyl stretching vibration.

-

N-H Bend (Amide II band): An absorption band in the region of 1510-1550 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorption bands above 3000 cm⁻¹ for the aromatic C-H stretches and below 3000 cm⁻¹ for the aliphatic C-H stretches of the methyl group.

-

C-Cl and C-Br Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of various biologically active molecules. The presence of multiple halogen atoms can enhance the binding affinity of the final compound to its biological target and improve its pharmacokinetic properties.

The N-phenylacetamide scaffold itself is found in a number of approved drugs and is known to exhibit a range of pharmacological activities, including antimicrobial and anticonvulsant properties.[13] The title compound can be used as a starting material to synthesize derivatives with potential therapeutic applications. For example, the bromo-substituent can be utilized in Suzuki coupling reactions to introduce diverse aryl or heteroaryl moieties, leading to the generation of compound libraries for screening against various diseases.

Furthermore, halogenated aromatic compounds are of interest in the study of drug metabolism, as the position and nature of the halogen can significantly influence the activity of cytochrome P450 enzymes.

Analytical Methods

The purity and identity of this compound can be assessed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is well-suited for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid, such as formic acid or phosphoric acid, to improve peak shape) would be a suitable starting point for method development.[14][15] Detection can be achieved using a UV detector, as the aromatic ring will absorb strongly in the UV region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, providing both separation and structural information. The compound is expected to be sufficiently volatile for GC analysis. The mass spectrum would show a characteristic molecular ion peak and fragmentation pattern corresponding to the loss of the acetyl group and other fragments.

Safety and Handling

Based on the safety data sheets of structurally related compounds, this compound should be handled with care, assuming it may possess similar hazards.[16][17][18][19][20]

Potential Hazards:

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: May be harmful if ingested.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple points for further functionalization make it an attractive starting material for the development of novel compounds with a wide range of biological activities. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and safe handling, offering a solid foundation for researchers and scientists working with this important molecule.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Google Patents. (n.d.). EP0727412B1 - Process for the preparation of 2,6-dichloro-4-bromoanilides.

-

Chemcasts. (n.d.). n-(4-Bromo-2-chlorophenyl)acetamide Properties vs Temperature. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

ipl.org. (n.d.). Acetic Anhydride Reaction Lab Report. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. Retrieved from [Link]

-

Chemcasts. (n.d.). n-(4-Bromo-2-chlorophenyl)acetamide (CAS 3460-23-9) Properties. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Arora, K. K. (2022). A Convenient Laboratory Preparation of Acetanilide. Resonance, 27(3), 443-447.

-

Scribd. (n.d.). Experiment 8 - The Preparation of Acetanlide. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-2,6-difluorophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-(4-fluorophenyl)-2-bromo-. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(4-bromo-2-chlorophenyl)acetamide (C8H7BrClNO). Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

-

PYG Lifesciences. (2025, January 21). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved from [Link]

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 13953-09-8 this compound AKSci 9291CT [aksci.com]

- 4. 13953-09-8|this compound|BLD Pharm [bldpharm.com]

- 5. chem-casts.com [chem-casts.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. byjus.com [byjus.com]

- 9. rsc.org [rsc.org]

- 10. N-(2-bromo-4-chlorophenyl)acetamide | C8H7BrClNO | CID 282685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. irejournals.com [irejournals.com]

- 14. Separation of N-(2-Benzoyl-4-chlorophenyl)-2-bromoacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. combi-blocks.com [combi-blocks.com]

N-(4-Bromo-2,6-dichlorophenyl)acetamide molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of N-(4-Bromo-2,6-dichlorophenyl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a halogenated aromatic amide of significant interest in chemical synthesis and pharmaceutical research. The central focus of this document is the compound's molecular weight, detailing its theoretical calculation, empirical verification, and its critical role in scientific applications. Beyond this core topic, the guide offers expert insights into the compound's synthesis, analytical characterization, potential applications, and safe handling protocols. This paper is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this molecule for use as a synthetic intermediate, analytical standard, or research chemical.

Chemical Identity and Core Properties

This compound is a derivative of acetanilide characterized by a highly substituted phenyl ring containing one bromine and two chlorine atoms. This substitution pattern imparts specific chemical properties and reactivity. Its fundamental identifiers and physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 13953-09-8 | [1][2][3] |

| Molecular Formula | C₈H₆BrCl₂NO | [1][2] |

| Average Molecular Weight | 282.95 g/mol | [2] |

| Monoisotopic Mass | 280.8898 Da | Internal Calculation |

| InChIKey | VLEHCDVPBFIQSK-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl | [1] |

The Significance of Molecular Weight in Research and Development

The molecular weight of a compound is a foundational parameter that governs its utility and behavior in virtually all chemical and biological applications. For a molecule like this compound, precise knowledge of its molecular weight is indispensable for:

-

Stoichiometric Calculations: In synthetic chemistry, accurate molecular weight is essential for calculating molar equivalents, ensuring that reactants are combined in the correct proportions to maximize reaction yield and minimize impurities.

-

Analytical Quantification: Techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) rely on known molecular weights to convert instrumental signals (e.g., peak area) into precise concentrations and purity assessments.

-

Mass Spectrometry: Molecular weight is the primary determinant in mass spectrometry, where it is used to identify the compound and confirm its elemental composition through high-resolution measurements. The unique isotopic signature created by the bromine and chlorine atoms provides a definitive fingerprint for this molecule.

-

Drug Development: In pharmaceutical sciences, molecular weight is a key component of Lipinski's Rule of Five, a guideline used to predict the druglikeness of a chemical compound. It influences critical properties such as solubility, permeability, and bioavailability.

Theoretical Calculation and Empirical Verification of Molecular Weight

A cornerstone of scientific integrity is the alignment of theoretical prediction with empirical evidence. The molecular weight of this compound is determined through both calculation and direct measurement.

Theoretical Calculation

The average molecular weight is calculated by summing the atomic weights of each atom in the molecular formula (C₈H₆BrCl₂NO), using the isotopically-weighted average atomic mass for each element.

-

Carbon (C): 8 × 12.011 u = 96.088 u

-

Hydrogen (H): 6 × 1.008 u = 6.048 u

-

Bromine (Br): 1 × 79.904 u = 79.904 u

-

Chlorine (Cl): 2 × 35.453 u = 70.906 u

-

Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Oxygen (O): 1 × 16.000 u = 16.000 u

-

Total Average Molecular Weight: 282.953 g/mol

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O), which is crucial for high-resolution mass spectrometry.

Empirical Verification via Mass Spectrometry

Mass Spectrometry (MS) is the definitive technique for empirically verifying the molecular weight and confirming the identity of a compound. For this compound, an LC-MS analysis is the preferred method.

Causality of Method Choice: The coupling of Liquid Chromatography (LC) to MS allows for the separation of the analyte from any potential impurities prior to mass analysis, ensuring that the resulting spectrum is clean and unambiguous. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight readily apparent.

Expected Isotopic Pattern: A key validation feature for this compound is its complex isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear not as a single peak, but as a characteristic cluster of peaks, providing incontrovertible evidence of the compound's elemental composition.

Experimental Protocol: LC-MS for Molecular Weight Verification

-

Sample Preparation: Accurately weigh 1 mg of this compound and dissolve it in 10 mL of HPLC-grade acetonitrile to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water.

-

Chromatographic Separation (UPLC/HPLC):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Range: m/z 100-500.

-

Data Analysis: Identify the chromatographic peak for the compound. Examine the mass spectrum associated with this peak to locate the isotopic cluster corresponding to the [M+H]⁺ adduct. The most abundant peak in this cluster should correspond to the monoisotopic mass of the protonated molecule.

-

Caption: Workflow for empirical verification of molecular weight via LC-MS.

Synthesis Pathway and Mechanistic Considerations

This compound is not a naturally occurring molecule and must be prepared via chemical synthesis. A logical and efficient pathway involves the acylation of the corresponding aniline precursor.

Proposed Synthesis: The most direct route is the N-acylation of 4-bromo-2,6-dichloroaniline with an acetylating agent such as acetic anhydride or acetyl chloride.

Mechanistic Rationale: The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. When using acetyl chloride, a base like pyridine or triethylamine is typically added to the reaction. This base serves a critical, self-validating role: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction. Without this neutralization, the acidic HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. This choice demonstrates an understanding of the reaction mechanism to ensure its completion.

Caption: Proposed synthesis of this compound.

Analytical Characterization for Purity and Structure

Beyond molecular weight, a full characterization is required to ensure the compound's purity and confirm its structural integrity. HPLC and NMR spectroscopy are indispensable for this purpose.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a chemical compound. A reversed-phase method is ideal for separating the non-polar analyte from more polar or non-polar impurities.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

Principle: This method separates compounds based on their hydrophobicity using a non-polar stationary phase (C18) and a polar mobile phase. Purity is determined by calculating the area percentage of the main analyte peak relative to the total area of all observed peaks.[4]

-

Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in acetonitrile.

-

Instrumentation and Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to 254 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the formula: Purity % = (Area of Main Peak / Total Area of All Peaks) × 100. A high-purity sample should exhibit a purity level of ≥98%.[2]

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of a molecule.

-

¹H NMR (Proton NMR): This technique would be used to confirm the presence and connectivity of the hydrogen atoms. One would expect to see a singlet for the methyl (CH₃) protons and two singlets for the aromatic protons on the phenyl ring, providing evidence for the substitution pattern. A broad singlet corresponding to the amide (N-H) proton would also be expected.

-

¹³C NMR (Carbon NMR): This analysis confirms the carbon framework of the molecule. Distinct signals would be observed for the methyl carbon, the carbonyl carbon, and the unique carbons of the substituted aromatic ring.

Applications in Scientific Research

While specific, large-scale industrial applications for this compound are not widely documented, its structure makes it highly valuable in several research and development contexts:

-

Synthetic Intermediate: The presence of multiple reactive sites (the bromo- and chloro-substituents) makes it an excellent building block for creating more complex molecules through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Analytical Reference Standard: In pharmaceutical manufacturing, compounds with similar structures can arise as process-related impurities. For example, N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide is a known impurity of the drug Diclofenac.[4][5] this compound could therefore serve as a crucial reference standard for the development and validation of analytical methods designed to detect and quantify such impurities.

-

Fragment-Based Discovery: In drug discovery, its relatively low molecular weight and defined structure make it a candidate for fragment libraries used to screen against biological targets.

Handling and Safety Precautions

As a fine chemical intended for research, this compound must be handled by trained personnel in a controlled laboratory environment. While one supplier indicates it is not classified as hazardous for transport, compounds with similar halogenated acetanilide structures are known to cause skin and eye irritation.[6][7]

Core Safety Recommendations:

-

Always consult the material-specific Safety Data Sheet (SDS) before use.

-

Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid contact with skin, eyes, and clothing.

Conclusion

This compound is a precisely defined chemical entity with a molecular weight of 282.95 g/mol . This value is not merely a number but a critical parameter that underpins its synthesis, analysis, and application. Through a combination of theoretical calculation and empirical verification by techniques like mass spectrometry, its identity can be confirmed with high confidence. Supported by further characterization using HPLC and NMR, this compound serves as a valuable tool for scientific advancement, primarily as a versatile synthetic intermediate and a potential analytical standard in regulated industries. Proper understanding of its properties and adherence to safety protocols are essential for its effective and responsible use in research and development.

References

- This compound - AbacipharmTech-Global Chemical supplier.

- This compound - CymitQuimica.

- 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem.

- Process for the preparation of 2,6-dichloro-4-bromoanilides - Google P

- N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem.

- 13953-09-8 this compound - AK Scientific.

- Application Notes and Protocols for the Analytical Detection of N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide - Benchchem.

- N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , 97% , 560075-65-2 - CookeChem.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 13953-09-8 this compound AKSci 9291CT [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide , 97% , 560075-65-2 - CookeChem [cookechem.com]

- 6. 4'-Bromo-2'-chloroacetanilide | C8H7BrClNO | CID 610167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(4-bromo-2-fluorophenyl)acetamide | C8H7BrFNO | CID 67593 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(4-Bromo-2,6-dichlorophenyl)acetamide structure elucidation

An In-Depth Technical Guide for the Structure Elucidation of N-(4-Bromo-2,6-dichlorophenyl)acetamide

Foreword: The Analytical Imperative in Drug Development

In the landscape of pharmaceutical development, the unambiguous identification of molecular structures is the bedrock of safety, efficacy, and intellectual property. Whether dealing with a newly synthesized active pharmaceutical ingredient (API), a process impurity, or a metabolite, the ability to confirm a molecule's precise atomic arrangement is non-negotiable. This guide presents a comprehensive, multi-technique strategy for the structural elucidation of this compound, a halogenated aromatic amide. Our approach is not merely a sequence of procedures but a logical workflow that mirrors the investigative process of an analytical chemist, where each piece of data corroborates and builds upon the last to construct an unassailable structural proof.

Chapter 1: The Elucidation Strategy - A Multi-Pronged Approach

The core principle of structure elucidation is the convergence of evidence. No single analytical technique provides a complete picture; rather, each offers a unique and complementary perspective on the molecule's architecture. Our strategy for this compound is built on three pillars of spectroscopic analysis: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

This workflow ensures that we first determine the molecular formula, then identify the functional groups present, and finally assemble the precise connectivity of the atomic framework.

Figure 1: A generalized workflow for spectroscopic structure elucidation.

Chapter 2: Foundational Evidence from Mass Spectrometry

Expertise & Experience: Mass spectrometry is the first logical step as it provides the most fundamental property of a molecule: its mass. For halogenated compounds, MS offers a near-definitive signature. The presence of chlorine and bromine, with their characteristic isotopic distributions, creates a unique fingerprint that is invaluable for confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

The primary objective is to obtain the exact mass of the molecular ion. This allows for the calculation of a single, unambiguous molecular formula.

-

Expected Molecular Formula: C₈H₆BrCl₂NO

-

Monoisotopic Mass: 278.9009 Da

Isotopic Pattern Analysis: The Halogen Signature

The true power of MS in this context lies in analyzing the isotopic pattern of the molecular ion peak cluster.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da, resulting in M+ and M+2 peaks of nearly equal intensity.

-

Chlorine also has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), resulting in M+ and M+2 peaks with an approximate intensity ratio of 3:1.

For a molecule containing one bromine and two chlorine atoms, the resulting isotopic pattern is a complex but predictable cluster of peaks (M+, M+2, M+4, M+6), which provides definitive evidence for the presence of these specific halogens.

Fragmentation Analysis

Electron Ionization (EI) mass spectrometry can provide structural clues through fragmentation. Key expected fragments for this compound are summarized below.

| m/z (Nominal) | Proposed Fragment Structure | Mechanistic Insight |

| 279/281/283/285 | [C₈H₆BrCl₂NO]⁺ | Molecular Ion Cluster |

| 237/239/241/243 | [M - CH₂CO]⁺ | Loss of a ketene radical, characteristic of acetanilides. |

| 194/196/198 | [C₆H₃BrCl₂]⁺ | Cleavage of the N-C(aryl) bond. |

| 43 | [CH₃CO]⁺ | Acylium ion, confirming the acetyl group. |

Note: The m/z values represent the nominal mass of the most abundant isotope for each fragment cluster.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (ideally a Time-of-Flight or Orbitrap for high resolution).

-

GC Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Analyze the mass spectrum of the chromatographic peak, focusing on the molecular ion's exact mass, its isotopic pattern, and the fragmentation pathway.

Chapter 3: Functional Group Mapping with Infrared Spectroscopy

Expertise & Experience: With the molecular formula established, FTIR spectroscopy is employed to identify the functional groups. This technique is rapid, non-destructive, and provides clear evidence for the presence of the amide linkage, which is a key structural feature of the target molecule.

The structure contains a secondary amide, an aromatic ring, and carbon-halogen bonds. Each of these has characteristic absorption frequencies.

| Wavenumber Range (cm⁻¹) | Vibration Type | Assignment |

| 3300 - 3250 | N-H Stretch | Secondary Amide N-H |

| ~3100 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Methyl C-H (from acetyl group) |

| 1700 - 1660 | C=O Stretch | Amide I band (Carbonyl) |

| 1600 - 1550 | N-H Bend | Amide II band |

| 1500 - 1400 | C=C Stretch | Aromatic Ring |

| 1100 - 1000 | C-Cl Stretch | Aryl-Chloride |

| 600 - 500 | C-Br Stretch | Aryl-Bromide |

Trustworthiness: Observing strong bands in the 3250 cm⁻¹, 1670 cm⁻¹, and 1550 cm⁻¹ regions provides a self-validating system for identifying the secondary amide group. The presence of these three bands in concert is highly indicative of this functionality. While C-X stretches in the fingerprint region can be complex, their presence is expected and consistent with the MS data.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No special preparation is needed for a solid sample. Place a small amount of the powder directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the principal absorption bands, assigning them to the corresponding functional groups.

Chapter 4: Assembling the Framework with NMR Spectroscopy

Expertise & Experience: NMR is the most powerful technique for elucidating the precise connectivity of a molecule. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides the same information for the carbon skeleton.

Figure 2: Numbering scheme for this compound for NMR assignments.

¹H NMR Spectroscopy: Proton Environments

Based on the structure, we can predict the key signals in the proton NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 9.0 | Singlet (broad) | 1H | NH | Amide protons are exchangeable and often appear as broad singlets. |

| ~7.6 | Singlet | 2H | H 3, H 5 | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern. They appear as a singlet because they have no adjacent proton neighbors. |

| ~2.2 | Singlet | 3H | CH ₃ | The three methyl protons are equivalent and have no adjacent protons, resulting in a singlet. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Predicting the carbon spectrum helps confirm the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~169 | C 7 (C=O) | The carbonyl carbon of a secondary amide. |

| ~135 | C 1 | Aromatic carbon attached to nitrogen. |

| ~133 | C 2, C 6 | Aromatic carbons attached to chlorine (deshielded). |

| ~130 | C 3, C 5 | Aromatic carbons attached to hydrogen. |

| ~120 | C 4 | Aromatic carbon attached to bromine. |

| ~25 | C 8 (CH₃) | The aliphatic methyl carbon. |

Authoritative Grounding: Chemical shifts are predicted based on established data for similar substituted acetanilides and benzene derivatives.[2][3] For example, in 4-bromoacetanilide, the aromatic protons appear as two doublets around 7.5 ppm, and the acetyl methyl protons are a singlet around 2.1 ppm.[2][4] The addition of two ortho-chloro substituents in our target molecule will further deshield the aromatic ring and simplify the aromatic proton signal to a singlet due to symmetry.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Chapter 5: The Final Verdict - Integrated Analysis

The structure of this compound is confirmed by the seamless integration of all spectroscopic data:

-

HRMS establishes the molecular formula as C₈H₆BrCl₂NO and the characteristic isotopic cluster confirms the presence of 1 Br and 2 Cl atoms.

-

FTIR confirms the presence of a secondary amide functional group (N-H and C=O stretches) and an aromatic ring.

-

¹H NMR shows three distinct proton environments: a 2H aromatic singlet, a 3H aliphatic methyl singlet, and a 1H broad amide singlet, matching the proposed symmetrical structure.

-

¹³C NMR shows the expected six unique carbon signals: one carbonyl, four aromatic, and one methyl carbon, consistent with the molecular structure.

The combined, non-contradictory evidence from these orthogonal techniques provides an unequivocal elucidation of the structure.

References

-

SIELC Technologies. (2018). Acetamide, N-(4-bromo-2,6-dichloro-3-methylphenyl)-. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for a related publication. [Link]

-

PubChem. (n.d.). 4'-Bromo-2'-chloroacetanilide. National Center for Biotechnology Information. [Link]

- Watson, J. T., & Sparkman, O. D. (2007).

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)- IR Spectrum. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Acetamide, N-(4-bromophenyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]

-

Oakwood Chemical. (n.d.). N-(4-Bromo-2,6-dichloro-3-methylphenyl)acetamide. [Link]

-

AbacipharmTech. (n.d.). This compound. [Link]

-

Banaras Hindu University. (n.d.). Supporting Information: Synthesis of amides directly from carboxylic acids and hydrazines. [Link]

-

Nagai, H. (1960). Electronic Structure and Spectrum of Acetanilide. The Journal of Chemical Physics. [Link]

-

PubChem. (n.d.). N-(4-bromo-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Reddit. (2021). Acetanilide and 4-Bromoacetanilide IR spectra interpretation. r/chemhelp. [Link]

-

Study.com. (n.d.). Acetanilide Structure, Formula & Properties. [Link]

-

SpectraBase. (n.d.). N-(4-chlorophenyl)acetamide. Wiley. [Link]

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of N-(4-Bromo-2,6-dichlorophenyl)acetamide

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of N-(4-Bromo-2,6-dichlorophenyl)acetamide (CAS No. 13953-09-8), a halogenated acetamide derivative. We will explore the theoretical principles governing its solubility based on molecular structure, present a predictive assessment across a range of common organic solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions and establish robust, self-validating methodologies in the laboratory.

Physicochemical Profile and Structural Analysis

This compound is a substituted aromatic amide. Understanding its structure is fundamental to predicting its behavior in various solvents.

-

Molecular Formula: C₈H₆BrCl₂NO

-

Molecular Weight: 282.95 g/mol

-

Structure: The molecule consists of a central acetamide group (-NH-C(=O)-CH₃) linked to a heavily substituted phenyl ring. The ring is functionalized with three halogen atoms: one bromine and two chlorine atoms.

The key structural features influencing solubility are:

-

Polar Amide Group: The amide linkage contains a carbonyl group (C=O) and an N-H bond, making it polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This region of the molecule will favor interactions with polar solvents.

-

Halogenated Phenyl Ring: The dichlorobromophenyl group is large and hydrophobic. The electronegative halogens withdraw electron density, but the overall character of this moiety is nonpolar and lipophilic. This part of the molecule will favor interactions with nonpolar or weakly polar solvents.

This dual nature—a polar "head" and a large nonpolar "tail"—suggests that this compound will not be readily soluble in the extremes of the polarity scale (e.g., water or hexane) but will likely exhibit optimal solubility in solvents of intermediate polarity that can accommodate both of its structural features.

Theoretical Principles: "Like Dissolves Like"

The foundational principle for predicting solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1][2] We can categorize solvents to systematically predict their interaction with our target compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They will effectively solvate the large, nonpolar halogenated phenyl ring but will poorly interact with the polar amide group. Solubility is expected to be low.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have dipole moments and can engage in dipole-dipole interactions. They can act as hydrogen bond acceptors (e.g., the carbonyl oxygen in acetone) but not donors. They represent a good balance, capable of interacting with both the polar amide head and the nonpolar ring. We predict significant solubility in this class.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds.[2] While they can strongly solvate the amide group, their hydrogen-bonding network may be too strong to be effectively disrupted by the nonpolar part of the molecule. Solubility is expected to be moderate, likely higher than in nonpolar solvents but potentially less than in optimal polar aprotic solvents. For instance, the related compound 4'-Bromo-2'-chloroacetanilide is noted to be soluble in hot methanol.[3]

Predictive Solubility Assessment

Based on the structural analysis and theoretical principles, we can make an informed prediction of the solubility profile for this compound. This table serves as a hypothesis to be confirmed by the experimental protocols outlined in the subsequent sections.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Low / Insoluble | Cannot effectively solvate the polar amide group. |

| Toluene | Low to Moderate | Aromatic ring may offer some favorable π-π stacking interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | High | Balances polarity and ability to solvate the aromatic ring. |

| Acetone | High | Strong dipole and H-bond acceptor for the amide group. | |

| Ethyl Acetate | High | Good balance of polarity; structurally similar compounds show good solubility.[4] | |

| Acetonitrile (ACN) | Moderate to High | Highly polar, but smaller size may be less effective at solvating the bulky molecule. | |

| Dimethylformamide (DMF) | Very High | Highly polar aprotic solvent known for its excellent solvating power for amides. | |

| Dimethyl Sulfoxide (DMSO) | Very High | A powerful, highly polar aprotic solvent, often used as a "universal" solvent for difficult compounds. | |

| Polar Protic | Methanol | Moderate | Can hydrogen bond with the amide, but the nonpolar ring limits solubility. |

| Ethanol | Moderate | Similar to methanol, but slightly less polar. | |

| Isopropanol | Moderate to Low | Increased alkyl chain size makes it less polar than methanol or ethanol. |

Experimental Determination of Solubility: Protocols

Adherence to a rigorous, well-documented protocol is essential for generating reliable and reproducible solubility data.

Protocol 1: Qualitative Solubility Assessment

This rapid test provides a preliminary, semi-quantitative understanding of solubility across different solvents, guiding the selection of solvents for more rigorous analysis. The general approach involves adding a small, pre-weighed amount of solute to a fixed volume of solvent.[5][6]

Methodology:

-

Preparation: Label a series of small, dry glass test tubes (e.g., 13x100 mm) for each solvent to be tested.

-

Aliquot Solute: Accurately weigh approximately 10 mg of this compound into each test tube.

-

Solvent Addition: Add the first solvent to its corresponding tube in 0.25 mL increments.

-

Mixing: After each addition, cap the tube and vortex for 30-60 seconds to ensure thorough mixing and facilitate dissolution.

-

Observation: Visually inspect the solution against a dark background for any undissolved solid particles.

-

Titration & Classification: Continue adding solvent increments up to a total volume of 1.0 mL. Record the volume at which the solid completely dissolves. Classify the solubility based on the following criteria:

-

Very Soluble: Dissolves in < 0.5 mL.

-

Soluble: Dissolves in 0.5 - 1.0 mL.

-

Slightly Soluble: Some, but not all, solid dissolves in 1.0 mL.

-

Insoluble: No visible dissolution in 1.0 mL.

-

This workflow provides a rapid decision-making framework for solvent screening.

Caption: Qualitative solubility testing decision tree.

Protocol 2: Quantitative Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[7] It involves generating a saturated solution and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a 4 mL glass vial. The key is to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly. Place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. A longer period (48-72 hours) is recommended to ensure thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean analysis vial (e.g., an HPLC vial). This step is critical to remove all undissolved microcrystals.

-

Dilution: Prepare an accurate dilution of the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[7] Calculate the concentration by comparing the response to a standard curve prepared with known concentrations of the compound.

-

Calculation: The solubility (S) is calculated as: S (mg/mL) = Concentration from Analysis (mg/mL) × Dilution Factor

The following diagram illustrates the key stages of this quantitative workflow.

Caption: Workflow for the quantitative shake-flask method.

Safety, Handling, and Disposal

As a Senior Application Scientist, it is my responsibility to emphasize that robust science is safe science. All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Compound Hazards: this compound and its analogs are classified as irritants, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Avoid inhalation of dust and direct contact with skin and eyes.

-

Solvent Hazards: Organic solvents present various hazards, including flammability, toxicity, and volatility. Consult the specific Safety Data Sheet (SDS) for each solvent before use.

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour organic solvents down the drain.

Conclusion

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By integrating theoretical predictions with rigorous experimental protocols, researchers can efficiently characterize this crucial property. The structural analysis suggests that optimal solubility will be found in polar aprotic solvents like DMSO, DMF, acetone, and dichloromethane, which can effectively solvate both the polar amide functionality and the nonpolar halogenated aromatic ring. The provided step-by-step methodologies for both qualitative and quantitative analysis serve as a reliable foundation for generating high-quality, reproducible data essential for advancing chemical synthesis and drug development projects.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Thermo Fisher Scientific. (2016). SAFETY DATA SHEET: N1-(4-Bromo-2-chlorophenyl)acetamide.

- ChemBK. (2024). 4'-Bromoacetanilide.

- ChemicalBook. (2025). 4-BROMO-2-CHLOROACETANILIDE Properties.

Sources

- 1. chem.ws [chem.ws]

- 2. Khan Academy [khanacademy.org]

- 3. 4-BROMO-2-CHLOROACETANILIDE | 3460-23-9 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. www1.udel.edu [www1.udel.edu]

- 7. youtube.com [youtube.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Spectroscopic Data of N-(4-Bromo-2,6-dichlorophenyl)acetamide: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for N-(4-Bromo-2,6-dichlorophenyl)acetamide (CAS No. 13953-09-8). Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data critical for the characterization of this compound. In the absence of publicly available experimental spectra, this guide presents predicted data and detailed interpretations based on the analysis of analogous structures, providing a robust framework for researchers working with this molecule.

Introduction

This compound is a halogenated aromatic amide of interest in medicinal chemistry and organic synthesis. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and for ensuring its purity in pharmaceutical preparations. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the expected spectroscopic signatures of this compound, offering insights into the correlation between its structure and spectral properties.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a substituted benzene ring, an amide linkage, and a methyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.2 | Singlet |

| Ar-H | ~7.5 - 7.7 | Singlet |

| N-H | ~8.0 - 9.0 | Singlet (broad) |

Interpretation:

-

Methyl Protons (CH₃): A singlet appearing around 2.2 ppm is expected for the three equivalent protons of the acetyl methyl group.

-

Aromatic Protons (Ar-H): The two equivalent protons on the highly substituted benzene ring are expected to appear as a singlet in the aromatic region, likely between 7.5 and 7.7 ppm. The exact chemical shift will be influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

-

Amide Proton (N-H): The amide proton typically appears as a broad singlet at a downfield chemical shift (8.0 - 9.0 ppm) due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen atom. Its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~25 |

| C=O | ~169 |

| C-Br | ~118 |

| C-Cl | ~130 |

| C-N | ~138 |

| Ar-C | ~129 |

Interpretation:

-

Methyl Carbon (CH₃): The methyl carbon of the acetyl group is expected to resonate in the upfield region, around 25 ppm.

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and will appear significantly downfield, around 169 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will show distinct signals in the range of 118-138 ppm. The carbons directly attached to the electronegative halogen atoms (C-Br and C-Cl) will be deshielded, while the carbon attached to the nitrogen (C-N) will also be in the downfield region. The remaining aromatic carbon will resonate at a slightly more upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amide) | Stretching | 3300 - 3100 | Medium-Strong |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=O (Amide I) | Stretching | 1700 - 1650 | Strong |

| N-H (Amide II) | Bending | 1600 - 1500 | Medium-Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| C-N | Stretching | 1400 - 1200 | Medium |

| C-Cl | Stretching | 800 - 600 | Strong |

| C-Br | Stretching | 600 - 500 | Strong |

Interpretation:

The IR spectrum will be dominated by a strong absorption band for the amide carbonyl (C=O) stretch. The N-H stretching and bending vibrations will also be prominent. The presence of the aromatic ring will be confirmed by the C-H and C=C stretching vibrations. The C-Cl and C-Br stretching vibrations will appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments.

Table 4: Expected Mass Spectrometry Fragments

| m/z | Fragment |

| 281/283/285 | [M]⁺ (Molecular ion) |

| 239/241/243 | [M - CH₂CO]⁺ |

| 198/200 | [M - CH₂CO - Br]⁺ |

Interpretation:

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). The fragmentation pattern would likely involve the loss of a ketene molecule (CH₂CO) from the molecular ion, followed by the loss of a bromine radical.

Experimental Protocols

For researchers wishing to obtain experimental data for this compound, the following general protocols are recommended.

Synthesis of this compound

A plausible synthetic route involves the acylation of 4-bromo-2,6-dichloroaniline with acetyl chloride or acetic anhydride in the presence of a base.

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Dissolve 4-bromo-2,6-dichloroaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as pyridine or triethylamine, to the solution.

-

Cool the reaction mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

-